molecular formula C11H17N B1297910 N-Isopropyl-3,5-dimethylaniline CAS No. 52827-66-4

N-Isopropyl-3,5-dimethylaniline

Cat. No.: B1297910
CAS No.: 52827-66-4
M. Wt: 163.26 g/mol
InChI Key: YJJBVFMQPRKIQJ-UHFFFAOYSA-N
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Description

N-Isopropyl-3,5-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an isopropyl group and two methyl groups attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Isopropyl-3,5-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of 3,5-dimethylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Material: 3,5-dimethylaniline

    Reagent: Isopropyl halide (e.g., isopropyl bromide)

    Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)

    Solvent: Organic solvent (e.g., toluene or ethanol)

    Reaction Conditions: Reflux temperature for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the parent amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Isopropyl-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of complex organic molecules and ligands for metal complexes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-3,5-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, which allow it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.

    N-Isopropylaniline: An aniline derivative with an isopropyl group attached to the nitrogen atom.

    3,5-Dimethylaniline: An aniline derivative with two methyl groups attached to the aromatic ring.

Uniqueness

N-Isopropyl-3,5-dimethylaniline is unique due to the presence of both isopropyl and methyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)12-11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBVFMQPRKIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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